Cas no 14315-16-3 (3-Amino-N-phenylbenzamide)

3-Amino-N-phenylbenzamide is a benzamide derivative featuring both an amino and phenyl substituent, making it a versatile intermediate in organic synthesis and pharmaceutical research. Its molecular structure (C13H12N2O) provides a reactive amine group, enabling further functionalization through acylation, alkylation, or coupling reactions. The compound is particularly useful in the development of heterocyclic compounds and bioactive molecules due to its dual functional groups. It exhibits moderate solubility in polar organic solvents, facilitating its use in solution-phase reactions. As a building block, it offers synthetic flexibility for constructing complex scaffolds in medicinal chemistry, agrochemicals, and materials science. Proper handling under standard laboratory conditions is recommended due to its potential sensitivity to moisture and light.
3-Amino-N-phenylbenzamide structure
3-Amino-N-phenylbenzamide structure
Product Name:3-Amino-N-phenylbenzamide
CAS No:14315-16-3
MF:C13H12N2O
MW:212.247182846069
CID:180874
PubChem ID:84347
Update Time:2025-06-09

3-Amino-N-phenylbenzamide Chemical and Physical Properties

Names and Identifiers

    • Benzamide,3-amino-N-phenyl-
    • 3-Aminobenzanilide
    • 3-amino-N-phenylbenzamide
    • 1-aminobenzene-3-carboxylic acid phenylamide
    • 3-Amino-benzoesaeure-anilid
    • 3-amino-N-phenyl-benzamide
    • Benzamide,3-amino-N-phenyl
    • Benzanilide,3-amino
    • EINECS 238-257-8
    • M-AMINOBENZANILIDE
    • 3-amino-benzanilid
    • N-Phenyl-3-aminobenzamide
    • 3-amino-n-phenyl-benzamid
    • 3-aminobenzoicacidanilide
    • 3-azanyl-N-phenyl-benzamide
    • MFCD00017101
    • CB05829
    • Cambridge id 5249584
    • 3-14-00-00998 (Beilstein Handbook Reference)
    • SR-01000200940-1
    • 3-Amino-N-phenylbenzamide hydrochloride
    • Oprea1_075055
    • SCHEMBL1352405
    • NSC 50645
    • 14315-16-3
    • NSC50645
    • AKOS000132708
    • CBMicro_013614
    • Benzanilide, 3-amino-
    • AB00076685-01
    • 3-Amino-N-phenylbenzamide, AldrichCPR
    • BIM-0013552.P001
    • SMSF0005399
    • VS-07314
    • FT-0676570
    • AC-8810
    • 81415-64-7
    • 3-Amino-N-phenylbenzamide #
    • DTXSID70162326
    • J6W3FN9XB7
    • UNII-J6W3FN9XB7
    • m-Aminobenzoesaureanilid
    • 3-Aminobenzoic acid anilide
    • BRN 2105161
    • WLN: ZR CVMR
    • NS00024657
    • Benzamide, 3-amino-N-phenyl-
    • SR-01000200940
    • NSC-50645
    • CHEMBL39258
    • BBL023047
    • DB-006341
    • DTXCID9084817
    • STK258684
    • 3-Amino-N-phenylbenzamide
    • MDL: MFCD00017101
    • Inchi: 1S/C13H12N2O/c14-11-6-4-5-10(9-11)13(16)15-12-7-2-1-3-8-12/h1-9H,14H2,(H,15,16)
    • InChI Key: KPSPULPPMWHXGE-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC=C(C=1)N)NC1C=CC=CC=1

Computed Properties

  • Exact Mass: 212.09500
  • Monoisotopic Mass: 212.095
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 236
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 55.1A^2

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Melting Point: 124~125℃
  • Boiling Point: 308.3±25.0 °C at 760 mmHg
  • Flash Point: 140.3±23.2 °C
  • Refractive Index: 1.688
  • PSA: 55.12000
  • LogP: 3.17530
  • Vapor Pressure: 0.0±0.7 mmHg at 25°C

3-Amino-N-phenylbenzamide Security Information

3-Amino-N-phenylbenzamide Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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Additional information on 3-Amino-N-phenylbenzamide

3-Amino-N-phenylbenzamide (CAS No. 14315-16-3): An Overview of Its Properties, Applications, and Recent Research Advances

3-Amino-N-phenylbenzamide (CAS No. 14315-16-3) is a versatile organic compound with a wide range of applications in the fields of medicinal chemistry, materials science, and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes an amino group and a phenylbenzamide moiety. The combination of these functional groups endows 3-Amino-N-phenylbenzamide with valuable properties that make it an important intermediate in the synthesis of various bioactive molecules and pharmaceuticals.

The chemical formula of 3-Amino-N-phenylbenzamide is C13H12N2O, and its molecular weight is 208.25 g/mol. The compound is a white crystalline solid at room temperature and is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). Its solubility in water is limited, which can be advantageous in certain synthetic processes where controlled solubility is required.

In the realm of medicinal chemistry, 3-Amino-N-phenylbenzamide has garnered significant attention due to its potential as a lead compound for the development of novel therapeutic agents. Recent studies have explored its biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. For instance, a study published in the Journal of Medicinal Chemistry in 2022 reported that derivatives of 3-Amino-N-phenylbenzamide exhibited potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.

The anti-cancer potential of 3-Amino-N-phenylbenzamide has also been investigated. A research team from the University of California, Los Angeles (UCLA) found that certain derivatives of this compound demonstrated significant cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism of action involves the induction of apoptosis through the modulation of key signaling pathways such as p53 and Bcl-2.

Beyond its medicinal applications, 3-Amino-N-phenylbenzamide has found utility in materials science. Its ability to form stable complexes with metal ions makes it a valuable ligand for the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials have applications in gas storage, catalysis, and sensing technologies. A recent study published in the Journal of Materials Chemistry A highlighted the use of 3-Amino-N-phenylbenzamide-based MOFs for efficient CO2 capture and separation from flue gases.

The synthetic versatility of 3-Amino-N-phenylbenzamide has also been leveraged in the development of novel materials for electronic applications. Researchers at the Massachusetts Institute of Technology (MIT) have synthesized conductive polymers using this compound as a monomer. The resulting polymers exhibit excellent electrical conductivity and stability, making them suitable for use in organic electronics such as organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs).

In addition to its synthetic applications, 3-Amino-N-phenylbenzamide has been studied for its potential as a fluorescent probe. The presence of the amino group and the phenylbenzamide moiety allows for the tuning of fluorescence properties through chemical modifications. A study published in Analytical Chemistry demonstrated that derivatives of 3-Amino-N-phenylbenzamide could be used to detect trace amounts of metal ions in environmental samples with high sensitivity and selectivity.

The environmental impact and safety profile of 3-Amino-N-phenylbenzamide are also important considerations. Studies have shown that this compound has low toxicity to aquatic organisms and does not pose significant environmental risks when used under controlled conditions. However, proper handling and disposal practices should always be followed to ensure environmental safety.

In conclusion, 3-Amino-N-phenylbenzamide (CAS No. 14315-16-3) is a multifaceted compound with a broad spectrum of applications in medicinal chemistry, materials science, and analytical chemistry. Its unique molecular structure provides a foundation for further research and development into novel therapeutic agents, advanced materials, and analytical tools. As ongoing research continues to uncover new properties and applications, the importance of this compound in various scientific disciplines is likely to grow.

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